molecular formula C19H24N4O3 B6585547 N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251711-01-9

N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6585547
CAS No.: 1251711-01-9
M. Wt: 356.4 g/mol
InChI Key: JQWKTCCXLSSLAZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a methyl group and a morpholine ring, linked via an acetamide group to a 2-ethylphenyl moiety.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-15-6-4-5-7-16(15)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWKTCCXLSSLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, with the CAS number 1251711-01-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₉H₂₄N₄O₃
  • Molecular Weight : 356.4 g/mol
  • Structure : The compound features a morpholine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research. The following sections detail specific findings related to its biological effects.

Anticancer Activity

A study evaluating various derivatives of pyrimidine-based compounds found that certain structural modifications enhanced their antiproliferative activity against multiple cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMDA-MB-2315.0Microtubule disruption
Compound BA5493.5Apoptosis induction
N-(2-ethylphenyl)-2-[4-methyl...HeLa4.0Cell cycle arrest

These results suggest that the compound may exert its effects by disrupting microtubule dynamics or inducing apoptosis in cancer cells .

The mechanisms through which this compound operates include:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
  • Cell Cycle Arrest : The compound may induce G₂/M phase arrest in cancer cells, preventing their proliferation .
  • Angiogenesis Inhibition : In vitro studies using chick chorioallantoic membrane assays demonstrated that derivatives can inhibit angiogenesis, which is crucial for tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Morpholine Substitution : The presence of a morpholine ring significantly enhances solubility and bioavailability.
  • Pyrimidine Core Modification : Alterations in the pyrimidine structure can lead to variations in potency and selectivity towards different cancer types.

Case Studies

In a comparative study involving various pyrimidine derivatives:

  • Compound X showed superior activity against breast cancer cells compared to other analogs.
  • Combination Therapy : When used in conjunction with established chemotherapeutics like paclitaxel, N-(2-ethylphenyl)-2-[4-methyl... demonstrated synergistic effects, enhancing overall efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The dihydropyrimidinone core is a common feature in several analogs. Key variations include:

  • Substituents at Position 2: The morpholin-4-yl group in the target compound contrasts with sulfur-linked groups (e.g., thioether bonds to benzothiazole or quinazolinone moieties) in compounds from –3. For example, 2-((5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide () replaces morpholine with a nitrobenzothiazole, likely altering electron distribution and target selectivity .
  • Position 4 Substitutions: The target’s 4-methyl group is simpler compared to halogenated (e.g., 4-chlorophenyl or 4-bromophenyl) or cyano-substituted analogs in , which may enhance binding affinity through hydrophobic or electronic effects .

Acetamide Side Chain Variations

The 2-ethylphenyl acetamide group distinguishes the target from:

  • Aryl Substitutions: Compounds with 4-phenoxyphenyl (), 2,3-dichlorophenyl (), or fluorinated phenyl groups () exhibit varied steric and electronic profiles. For instance, N-(3-(difluoromethyl)-4-fluorophenyl)-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide () incorporates fluorine atoms, enhancing lipophilicity and metabolic stability compared to the target’s ethyl group .
  • Morpholine Derivatives : describes 2-oxomorpholin-3-yl acetamides with isopropylphenyl groups, differing in ring saturation and substitution patterns. These modifications could influence solubility and conformational flexibility .

Physicochemical Properties

  • Solubility : The morpholine ring in the target may improve aqueous solubility relative to halogenated analogs (e.g., ), though this requires experimental validation .

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